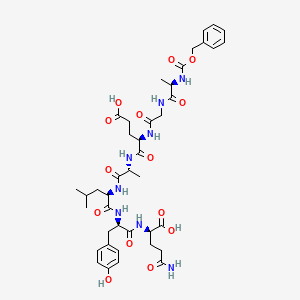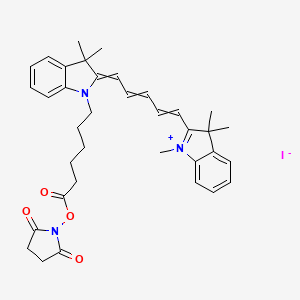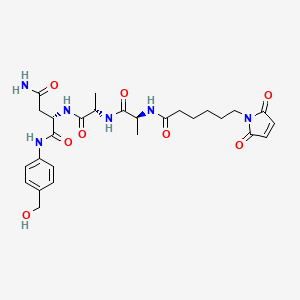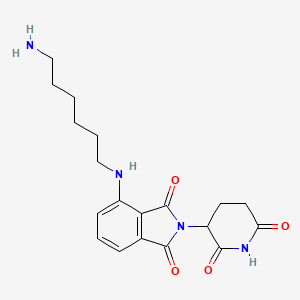
(2-Pyridyldithio)-PEG6 acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Pyridyldithio)-PEG6 acid is a chemical compound that features a pyridyldithio group attached to a polyethylene glycol (PEG) chain with six ethylene glycol units. This compound is widely used in various scientific fields due to its unique properties, including its ability to form stable disulfide bonds and its hydrophilic nature, which enhances its solubility in aqueous solutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Pyridyldithio)-PEG6 acid typically involves the reaction of a PEG6 derivative with a pyridyldithio compound. One common method is to react PEG6 with 2,2’-dithiodipyridine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The final product is typically purified using large-scale chromatography or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Pyridyldithio)-PEG6 acid undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond in the pyridyldithio group can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The pyridyldithio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles like amines and thiols can react with the pyridyldithio group under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted pyridyl derivatives.
Applications De Recherche Scientifique
(2-Pyridyldithio)-PEG6 acid has a wide range of applications in scientific research:
Chemistry: It is used as a crosslinking agent to link two molecules via disulfide bonds.
Biology: It is employed in the modification of proteins and peptides, enabling the study of protein-protein interactions.
Medicine: It is used in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: It is utilized in the development of biosensors and diagnostic assays.
Mécanisme D'action
The primary mechanism of action of (2-Pyridyldithio)-PEG6 acid involves the formation of disulfide bonds. The pyridyldithio group reacts with thiol groups on proteins or other molecules, forming a stable disulfide linkage. This reaction is reversible, allowing for controlled release of the attached molecules under reducing conditions. The PEG6 chain enhances the solubility and biocompatibility of the compound, making it suitable for various biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Pyridyldithio)-PEG4 acid: Similar structure but with a shorter PEG chain.
(2-Pyridyldithio)-PEG8 acid: Similar structure but with a longer PEG chain.
(2-Pyridyldithio)-PEG12 acid: Similar structure but with an even longer PEG chain.
Uniqueness
(2-Pyridyldithio)-PEG6 acid is unique due to its optimal PEG chain length, which provides a balance between solubility and reactivity. The PEG6 chain is long enough to enhance solubility but not so long as to hinder the reactivity of the pyridyldithio group. This makes it particularly useful in applications where both solubility and reactivity are crucial.
Propriétés
Formule moléculaire |
C20H33NO8S2 |
|---|---|
Poids moléculaire |
479.6 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H33NO8S2/c22-20(23)4-6-24-7-8-25-9-10-26-11-12-27-13-14-28-15-16-29-17-18-30-31-19-3-1-2-5-21-19/h1-3,5H,4,6-18H2,(H,22,23) |
Clé InChI |
JTOIKSHNFJXKKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)SSCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;2-[(S)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B11933538.png)


![4-[4-(1,5-Dichloropentan-3-yl)phenyl]butanoic acid](/img/structure/B11933557.png)


![tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate;hydrate](/img/structure/B11933563.png)





![2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-(2-hydroxy-3-methoxypropyl)-3,5-dioxo-1,2,4-triazin-2-yl]benzamide](/img/structure/B11933596.png)
